molecular formula C7H7N3O2 B12870977 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B12870977
M. Wt: 165.15 g/mol
InChI Key: MVEBPMSAGKNHPH-UHFFFAOYSA-N
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Description

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1,3-diketones with arylhydrazines under acidic conditions can yield pyrazole derivatives . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as zinc oxide or other transition metals, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

4-acetyl-2-methyl-3-oxo-1H-pyrazole-5-carbonitrile

InChI

InChI=1S/C7H7N3O2/c1-4(11)6-5(3-8)9-10(2)7(6)12/h9H,1-2H3

InChI Key

MVEBPMSAGKNHPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NN(C1=O)C)C#N

Origin of Product

United States

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